molecular formula C15H15N5O2S B11303491 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11303491
M. Wt: 329.4 g/mol
InChI Key: AJLOFFFKQMQCST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PXYC13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common methods include:

Industrial Production Methods

Industrial production of PXYC13 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

PXYC13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .

Mechanism of Action

PXYC13 exerts its effects by binding to ribosomal protein S1, inhibiting its function in the trans-translation process of Mycobacterium tuberculosis. This inhibition disrupts protein synthesis, leading to the death of the bacterial cells . The molecular targets and pathways involved include the ribosomal protein S1 and the trans-translation machinery .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: Another compound targeting Mycobacterium tuberculosis.

    Rifampicin: A well-known antibiotic used in tuberculosis treatment.

    Isoniazid: A first-line anti-tuberculosis medication.

Uniqueness of PXYC13

PXYC13 is unique in its specific targeting of ribosomal protein S1, which is crucial for the survival of Mycobacterium tuberculosis. This specificity makes it a valuable tool for studying antibiotic resistance and developing new therapeutic strategies .

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S/c1-9-2-4-10(5-3-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22)

InChI Key

AJLOFFFKQMQCST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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